5-Bromo-2-furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone
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Overview
Description
5-Bromo-2-furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a furan ring, a bromine atom, and a benzisothiazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone typically involves multiple steps. One common method starts with the bromination of 2-furaldehyde to produce 5-Bromo-2-furaldehyde . This intermediate is then reacted with 1,1-dioxido-1,2-benzisothiazol-3-yl hydrazine under controlled conditions to yield the final product . The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, and the temperature is maintained at around 40°C .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone undergoes various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan-2-carboxylic acid derivatives.
Reduction: The compound can be reduced to form corresponding alcohols or amines.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like ammonia . The reactions are typically carried out under mild conditions to prevent degradation of the compound .
Major Products
The major products formed from these reactions include various substituted furan derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
5-Bromo-2-furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Bromo-2-furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone involves its interaction with specific molecular targets. In biological systems, it can inhibit enzymes and proteins involved in critical cellular processes . For example, it has been shown to inhibit the activity of Ras proteins, which play a key role in cell signaling pathways . This inhibition can lead to the suppression of cancer cell growth and proliferation .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-2-furaldehyde: A simpler compound that lacks the benzisothiazole moiety.
2-Furaldehyde: A related compound without the bromine atom.
1,1-Dioxido-1,2-benzisothiazol-3-yl hydrazine: The hydrazine derivative used in the synthesis of the target compound.
Uniqueness
5-Bromo-2-furaldehyde (1,1-dioxido-1,2-benzisothiazol-3-yl)(methyl)hydrazone is unique due to its combined structural features, which confer distinct chemical and biological properties. The presence of both the furan and benzisothiazole rings, along with the bromine atom, makes it a versatile compound for various applications .
Properties
Molecular Formula |
C13H10BrN3O3S |
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Molecular Weight |
368.21 g/mol |
IUPAC Name |
N-[(E)-(5-bromofuran-2-yl)methylideneamino]-N-methyl-1,1-dioxo-1,2-benzothiazol-3-amine |
InChI |
InChI=1S/C13H10BrN3O3S/c1-17(15-8-9-6-7-12(14)20-9)13-10-4-2-3-5-11(10)21(18,19)16-13/h2-8H,1H3/b15-8+ |
InChI Key |
XEJJWUOFCRVCBE-OVCLIPMQSA-N |
Isomeric SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)/N=C/C3=CC=C(O3)Br |
Canonical SMILES |
CN(C1=NS(=O)(=O)C2=CC=CC=C21)N=CC3=CC=C(O3)Br |
Origin of Product |
United States |
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